molecular formula C8H4BrF3N2 B566890 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1263058-72-5

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B566890
CAS No.: 1263058-72-5
M. Wt: 265.033
InChI Key: WYXVGMDBVCLFHQ-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 7th position on the imidazo[1,2-a]pyridine ring. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 7-(trifluoromethyl)imidazo[1,2-a]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, acetonitrile), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane, acetonitrile).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Imidazo[1,2-a]pyridine N-oxides.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules and materials .

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXVGMDBVCLFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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